molecular formula C18H25N3O2 B15004991 1'-Benzoyl-[1,4'-bipiperidine]-4'-carboxamide

1'-Benzoyl-[1,4'-bipiperidine]-4'-carboxamide

Katalognummer: B15004991
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: UAYXRLYZQKWDKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-Benzoyl-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound that features a benzoyl group attached to a bipiperidine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzoyl-[1,4’-bipiperidine]-4’-carboxamide typically involves the reaction of 1,4’-bipiperidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 1,4’-bipiperidine in an appropriate solvent such as dichloromethane.
  • Add benzoyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions: 1’-Benzoyl-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: N-alkylated piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1’-Benzoyl-[1,4’-bipiperidine]-4’-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an analgesic.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1’-Benzoyl-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The bipiperidine structure allows for the compound to fit into receptor binding sites, potentially altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

  • 1-Benzoyl-4-piperidone
  • 1-Benzyl-4-piperidone
  • 4-Piperidinopiperidine

Comparison: 1’-Benzoyl-[1,4’-bipiperidine]-4’-carboxamide is unique due to its bipiperidine structure, which provides additional flexibility and binding potential compared to simpler piperidine derivatives. This structural complexity enhances its ability to interact with a broader range of biological targets, making it a valuable compound in medicinal chemistry.

Eigenschaften

Molekularformel

C18H25N3O2

Molekulargewicht

315.4 g/mol

IUPAC-Name

1-benzoyl-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C18H25N3O2/c19-17(23)18(21-11-5-2-6-12-21)9-13-20(14-10-18)16(22)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H2,19,23)

InChI-Schlüssel

UAYXRLYZQKWDKN-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC=CC=C3)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.